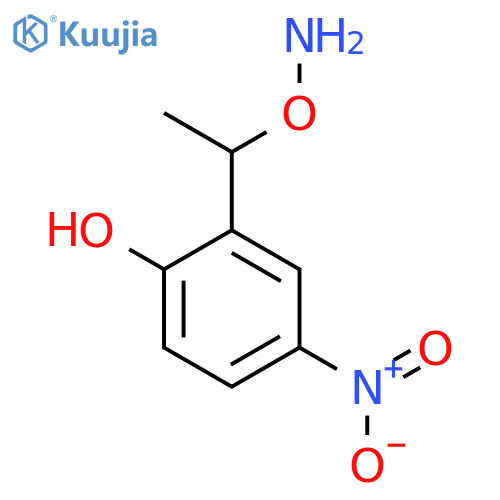

Cas no 2229187-40-8 (2-1-(aminooxy)ethyl-4-nitrophenol)

2-1-(aminooxy)ethyl-4-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 2-1-(aminooxy)ethyl-4-nitrophenol

- 2229187-40-8

- 2-[1-(aminooxy)ethyl]-4-nitrophenol

- EN300-1823323

-

- インチ: 1S/C8H10N2O4/c1-5(14-9)7-4-6(10(12)13)2-3-8(7)11/h2-5,11H,9H2,1H3

- InChIKey: NVRXAGIAICTGEF-UHFFFAOYSA-N

- ほほえんだ: O(C(C)C1C(=CC=C(C=1)[N+](=O)[O-])O)N

計算された属性

- せいみつぶんしりょう: 198.06405680g/mol

- どういたいしつりょう: 198.06405680g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 101Ų

2-1-(aminooxy)ethyl-4-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1823323-2.5g |

2-[1-(aminooxy)ethyl]-4-nitrophenol |

2229187-40-8 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1823323-1.0g |

2-[1-(aminooxy)ethyl]-4-nitrophenol |

2229187-40-8 | 1g |

$1272.0 | 2023-06-01 | ||

| Enamine | EN300-1823323-5g |

2-[1-(aminooxy)ethyl]-4-nitrophenol |

2229187-40-8 | 5g |

$3687.0 | 2023-09-19 | ||

| Enamine | EN300-1823323-0.1g |

2-[1-(aminooxy)ethyl]-4-nitrophenol |

2229187-40-8 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1823323-0.5g |

2-[1-(aminooxy)ethyl]-4-nitrophenol |

2229187-40-8 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1823323-0.05g |

2-[1-(aminooxy)ethyl]-4-nitrophenol |

2229187-40-8 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1823323-5.0g |

2-[1-(aminooxy)ethyl]-4-nitrophenol |

2229187-40-8 | 5g |

$3687.0 | 2023-06-01 | ||

| Enamine | EN300-1823323-1g |

2-[1-(aminooxy)ethyl]-4-nitrophenol |

2229187-40-8 | 1g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1823323-10.0g |

2-[1-(aminooxy)ethyl]-4-nitrophenol |

2229187-40-8 | 10g |

$5467.0 | 2023-06-01 | ||

| Enamine | EN300-1823323-0.25g |

2-[1-(aminooxy)ethyl]-4-nitrophenol |

2229187-40-8 | 0.25g |

$1170.0 | 2023-09-19 |

2-1-(aminooxy)ethyl-4-nitrophenol 関連文献

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

2-1-(aminooxy)ethyl-4-nitrophenolに関する追加情報

Introduction to 2-1-(aminooxy)ethyl-4-nitrophenol (CAS No. 2229187-40-8)

2-1-(aminooxy)ethyl-4-nitrophenol (CAS No. 2229187-40-8) is a novel compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of an aminooxy group and a nitrophenol moiety, which confer it with distinct chemical properties and biological activities.

The aminooxy group in 2-1-(aminooxy)ethyl-4-nitrophenol is known for its reactivity towards aldehydes and ketones, forming stable oximes. This property makes it a valuable tool in bioconjugation reactions, where it can be used to link biomolecules such as proteins, peptides, and nucleic acids. The nitrophenol moiety, on the other hand, imparts the compound with strong electron-withdrawing properties, which can influence its reactivity and stability in various chemical environments.

Recent studies have explored the potential of 2-1-(aminooxy)ethyl-4-nitrophenol in drug discovery and development. One notable application is its use as a scaffold for the design of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The aminooxy group in 2-1-(aminooxy)ethyl-4-nitrophenol can be selectively modified to create prodrugs that are activated under specific conditions, such as in the presence of certain enzymes or at specific pH levels. This approach has shown promise in improving the pharmacokinetic properties of drugs, enhancing their bioavailability, and reducing side effects.

In addition to its use in prodrug design, 2-1-(aminooxy)ethyl-4-nitrophenol has been investigated for its potential as a fluorescent probe. Fluorescent probes are essential tools in cell biology and imaging studies, allowing researchers to visualize and track cellular processes in real-time. The nitrophenol moiety in 2-1-(aminooxy)ethyl-4-nitrophenol can be modified to introduce fluorophores, creating compounds that emit light at specific wavelengths. These fluorescent derivatives have been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.

The synthesis of 2-1-(aminooxy)ethyl-4-nitrophenol typically involves multi-step reactions, including the formation of the aminooxy group and the introduction of the nitrophenol moiety. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For example, one study reported a one-pot synthesis approach that significantly reduced reaction time and improved yield. This method involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride followed by substitution with 1-bromoethanol.

The physical and chemical properties of 2-1-(aminooxy)ethyl-4-nitrophenol have been extensively characterized. It is a solid at room temperature with a melting point ranging from 65°C to 70°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol but has limited solubility in water. Its UV/Vis absorption spectrum shows strong absorption bands at wavelengths corresponding to the nitrophenol chromophore, making it suitable for spectroscopic analysis.

In terms of safety and handling, 2-1-(aminooxy)ethyl-4-nitrophenol should be stored under dry conditions and protected from light to prevent degradation. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers.

The potential applications of 2-1-(aminooxy)ethyl-4-nitrophenol extend beyond drug discovery and imaging studies. It has also been explored for its use in materials science, particularly in the development of functional polymers and coatings. The reactivity of the aminooxy group allows for facile incorporation into polymer chains, while the nitrophenol moiety can impart desirable properties such as UV resistance and thermal stability.

In conclusion, 2-1-(aminooxy)ethyl-4-nitrophenol (CAS No. 2229187-40-8) is a versatile compound with a wide range of potential applications in chemical biology, medicinal chemistry, materials science, and beyond. Its unique structural features make it an attractive candidate for further research and development, promising new insights and innovations in these fields.

2229187-40-8 (2-1-(aminooxy)ethyl-4-nitrophenol) 関連製品

- 2034429-51-9(4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one)

- 1956371-32-6(2-(3-(Trifluoromethyl)phenyl)quinazoline)

- 2127240-81-5(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)

- 1698837-40-9(INDEX NAME NOT YET ASSIGNED)

- 63206-77-9([1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one)

- 2305526-77-4(4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione)

- 2172096-43-2(1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol)

- 1303890-42-7(2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate)

- 1805377-40-5(3-Bromo-2-(difluoromethyl)-4-methylpyridine-6-sulfonamide)

- 56421-61-5(1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one)